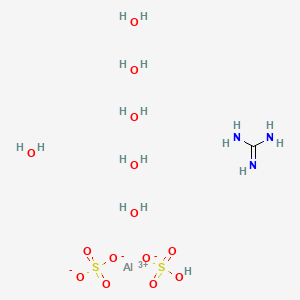
(±)-ORG 28611
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-ORG 28611 is the racemic mixture of the water soluble, full agonist of the human cannabinoid (CB) receptors central CB1 (pEC50 = 7.6; pKi = 8.9) and peripheral CB2 (pKi = 8.8). ORG 28611 (0.1-1 μM/kg, intravenous) demonstrated antinociceptive activity in the mouse tail flick test and the mouse formalin paw test, and it was further evaluated clinically for use as a potential intravenous analgesic agent.
Applications De Recherche Scientifique
Reproducible Research and Data Sharing : Mesirov (2010) emphasizes the growing need for reproducible research methods in computation-intensive disciplines (Mesirov, 2010). Tenopir et al. (2011) discuss the practices and perceptions of data sharing among scientists, highlighting the importance of data accessibility and preservation (Tenopir et al., 2011).
Crowdsourcing in Science : Uhlmann et al. (2019) describe the benefits of crowdsourced scientific initiatives, which could be relevant for collaborative research on “(±)-ORG 28611” (Uhlmann et al., 2019).
Causal Explanation in Research : Maxwell (2004) discusses the role of qualitative research in providing causal explanations in scientific inquiry, which could be pertinent in understanding the effects of “this compound” (Maxwell, 2004).
Data-Driven Research : Mazzocchi (2015) explores the impact of data-driven research versus hypothesis-driven research, a consideration relevant to the study of “this compound” (Mazzocchi, 2015).
Reproducibility in Scientific Research : Jasny et al. (2011) address the challenges and importance of replication and reproducibility in scientific research, including chemical studies like those involving “this compound” (Jasny et al., 2011).
Hackathons for Scientific Discoveries : Ghouila et al. (2018) show how hackathons can accelerate scientific discoveries, suggesting a potential method for advancing research on “this compound” (Ghouila et al., 2018).
Propriétés
IUPAC Name |
[1-(cyclohexylmethyl)-7-methoxyindol-3-yl]-(3,4-dimethylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O2/c1-17-14-25(13-12-24(17)2)23(27)20-16-26(15-18-8-5-4-6-9-18)22-19(20)10-7-11-21(22)28-3/h7,10-11,16-18H,4-6,8-9,12-15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXJNAIZJKLJGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C)C(=O)C2=CN(C3=C2C=CC=C3OC)CC4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401024627 |
Source


|
| Record name | [1-(Cyclohexylmethyl)-7-methoxy-1H-indol-3-yl](3,4-dimethyl-1-piperazinyl)-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401024627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
784138-08-5 |
Source


|
| Record name | [1-(Cyclohexylmethyl)-7-methoxy-1H-indol-3-yl](3,4-dimethyl-1-piperazinyl)-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401024627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![alpha-[2-(Phenylsulfonyl)hydrazono]benzenemethanol acetate](/img/structure/B592975.png)


![Disodium;[5-chloro-2-(5-chloro-4,7-dimethyl-3-sulfonatooxy-1-benzothiophen-2-yl)-4,7-dimethyl-1-benzothiophen-3-yl] sulfate](/img/structure/B592983.png)
![Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate](/img/structure/B592987.png)



